N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting 4-methoxybenzohydrazide with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the 1,2,4-thiadiazole ring.
Acylation: The thiadiazole derivative is then acylated with 2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction of the thiadiazole ring can yield various reduced forms, which may have different biological activities.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, thiadiazole derivatives are explored for their anti-inflammatory, anticancer, and antiviral properties. This compound, in particular, may be investigated for its potential to inhibit specific enzymes or pathways involved in disease processes.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the survival and proliferation of microorganisms or cancer cells. The compound may inhibit these targets, leading to the disruption of essential biological processes and ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
- N-[3-(4-nitrophenyl)-1,2,4-thiadiazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Uniqueness
Compared to similar compounds, N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This functional group may enhance its ability to interact with specific molecular targets, making it a more potent compound in certain applications.
Properties
Molecular Formula |
C21H23N3O3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H23N3O3S/c1-13(2)17-10-5-14(3)11-18(17)27-12-19(25)22-21-23-20(24-28-21)15-6-8-16(26-4)9-7-15/h5-11,13H,12H2,1-4H3,(H,22,23,24,25) |
InChI Key |
SQEAEGDMCYRRJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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